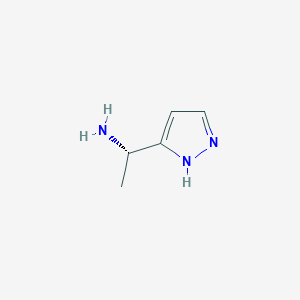

![molecular formula C15H12O4 B037035 Ácido 3-[3-(carboximetil)fenil]benzoico CAS No. 1365272-23-6](/img/structure/B37035.png)

Ácido 3-[3-(carboximetil)fenil]benzoico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

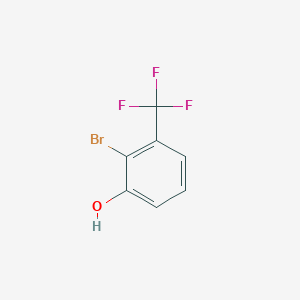

The synthesis of compounds related to 3-[3-(Carboxymethyl)phenyl]benzoic acid often involves multi-step chemical reactions, including bromination, azidonation, and reduction processes, starting from simpler benzoic acid derivatives. For example, 3,5-bis(aminomethyl)benzoic acid was synthesized from 3,5-dimethylbenzoic acid through a series of reactions, highlighting the complexity and versatility of synthetic routes for such compounds (G. Yong, 2010).

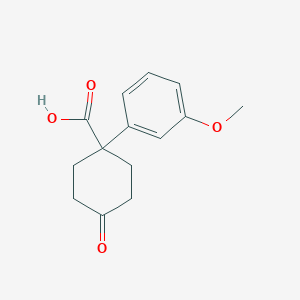

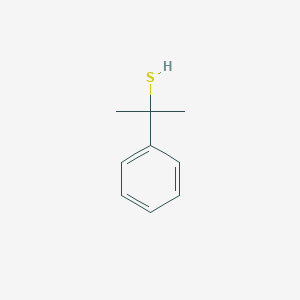

Molecular Structure Analysis

The molecular structure of compounds similar to 3-[3-(Carboxymethyl)phenyl]benzoic acid is characterized by the presence of benzene rings, carboxylic groups, and additional substituents which influence their physical and chemical properties. X-ray crystallography studies provide detailed insights into the molecular arrangements, demonstrating how substituents affect the overall structure. For instance, studies on benzoic acid derivatives reveal the influence of spacers on lattice arrangements and the formation of polymorphs under different crystallization conditions (Felix Katzsch et al., 2012).

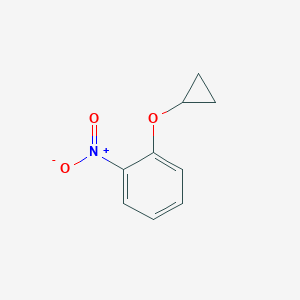

Chemical Reactions and Properties

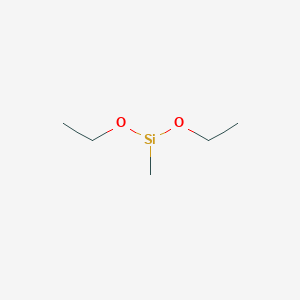

The chemical reactivity of 3-[3-(Carboxymethyl)phenyl]benzoic acid derivatives includes their ability to form coordination polymers, participate in hydrogen bonding, and undergo various organic reactions. For example, the formation of coordination polymers with zinc showcases the ability of carboxylate groups to act as bridging ligands, leading to structures with interesting magnetic and photophysical properties (R. Patra & I. Goldberg, 2013).

Physical Properties Analysis

The physical properties of benzoic acid derivatives, including those similar to 3-[3-(Carboxymethyl)phenyl]benzoic acid, are significantly influenced by their molecular structure. For instance, polymorphism, solubility, and melting points are affected by the spatial arrangement of molecules and the presence of functional groups. Crystal structure analyses provide insights into the arrangement of molecules in the solid state, affecting the material's physical properties.

Chemical Properties Analysis

The chemical properties of 3-[3-(Carboxymethyl)phenyl]benzoic acid and related compounds are characterized by their acidity, reactivity towards bases, and ability to form esters and amides. The presence of carboxylic acid groups contributes to their acidity and participation in condensation reactions. Additionally, these compounds can interact with metals to form complex structures with unique chemical and physical properties, as demonstrated in studies on metal-organic frameworks (Gao-Shan Yang et al., 2015).

Aplicaciones Científicas De Investigación

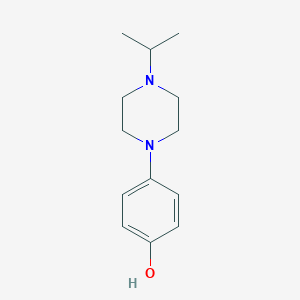

Actividad farmacológica

Se han sintetizado derivados del ácido 3-[3-(carboximetil)fenil]benzoico y se ha estudiado su actividad farmacológica . Se encontró que varios compuestos, en particular el 2-cianoprop-2-il 3-fenoxibenzoato, exhiben actividad agonista del receptor activado por proliferador de peroxisomas γ y son capaces de activar la glucoquinasa e inhibir la glicosilación de proteínas .

Síntesis de derivados de biarilo

El ácido 3-carboxifenilborónico, que es estructuralmente similar al ácido 3-[3-(carboximetil)fenil]benzoico, se puede utilizar como sustrato en la preparación de derivados de biarilo . Esto se logra reaccionando con bromoanilina a través de la reacción de acoplamiento de Suzuki-Miyaura .

Preparación de copolímeros de bloque funcionalizados con ácido borónico

El ácido 3-carboxifenilborónico también se puede utilizar en la preparación de copolímeros de bloque funcionalizados con ácido borónico . Esto amplía la gama de materiales que se pueden sintetizar y abre nuevas posibilidades para la ciencia e ingeniería de materiales .

Síntesis de derivados de 1H-Imidazo[1,2-a]quinoxalina

Otra aplicación del ácido 3-carboxifenilborónico es en la síntesis de derivados de 1H-Imidazo[1,2-a]quinoxalina . Estos compuestos tienen una amplia gama de aplicaciones potenciales, incluyendo el desarrollo de nuevos fármacos .

Actividad antiinflamatoria

Se han sintetizado derivados del ácido benzotriazol-1-il-3-{5-[(E)-(carboximetil) diazenil] -2-hidroxifenil}prop -2-enoico, que son estructuralmente similares al ácido 3-[3-(carboximetil)fenil]benzoico, y se ha demostrado que tienen actividad antiinflamatoria .

Safety and Hazards

Propiedades

IUPAC Name |

3-[3-(carboxymethyl)phenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-14(17)8-10-3-1-4-11(7-10)12-5-2-6-13(9-12)15(18)19/h1-7,9H,8H2,(H,16,17)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQGZJATEFPTFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=CC=C2)C(=O)O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594346 |

Source

|

| Record name | 3'-(Carboxymethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1365272-23-6 |

Source

|

| Record name | [1,1′-Biphenyl]-3-acetic acid, 3′-carboxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-(Carboxymethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.